

HPLC Method Development & Retention Guide: 3-Ethyl-5-fluoro-1H-indazole

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Compound of Interest

Compound Name: 3-Ethyl-5-fluoro-1H-indazole

Cat. No.: B11919122

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CAS Number: 945265-05-4 Formula: C₉H₉FN₂ Molecular Weight: 164.18 g/mol

Executive Summary

3-Ethyl-5-fluoro-1H-indazole is a lipophilic, heterocyclic intermediate often used in the synthesis of kinase inhibitors and phosphodiesterase modulators. Its analysis requires a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving the ethyl-substituted core from potential synthetic impurities such as 5-fluoro-1H-indazole (lacking the ethyl group) or 2-amino-5-fluoropropiophenone (starting material).

This guide provides a standardized C18 protocol, relative retention time (RRT) data, and a troubleshooting framework for method optimization.

Physicochemical Profile & Method Selection

Understanding the molecule's properties is the foundation of a self-validating method.

Property	Value	Chromatographic Implication
LogP (Predicted)	-2.8 – 3.1	Moderately lipophilic; requires high organic strength (>40% ACN) for elution.
pKa (Indazole NH)	~13.8 (Acidic)	Remains neutral in standard RP-HPLC; no ion-suppression needed for the NH proton.
pKa (N2 Nitrogen)	~1.5 (Basic)	Very weak base. At pH < 2.5, it may protonate, altering retention. Neutral pH (3–7) is recommended for stable retention.
UV Max	~254 nm, 290 nm	Aromatic indazole core provides strong UV absorption.

Recommended HPLC Protocol

The following protocol is designed as a "starting point" standard. It uses a generic C18 column chemistry available in most laboratories.

Standard Gradient Method (Reference)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate (pH 5.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[2]
- Temperature: 30°C.

- Detection: UV @ 254 nm (primary), 210 nm (impurity check).
- Injection Volume: 5–10 µL.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	10%	Equilibration
2.0	10%	Isocratic Hold (Solvent Front)
12.0	90%	Linear Gradient
15.0	90%	Wash
15.1	10%	Re-equilibration

| 20.0 | 10% | End |

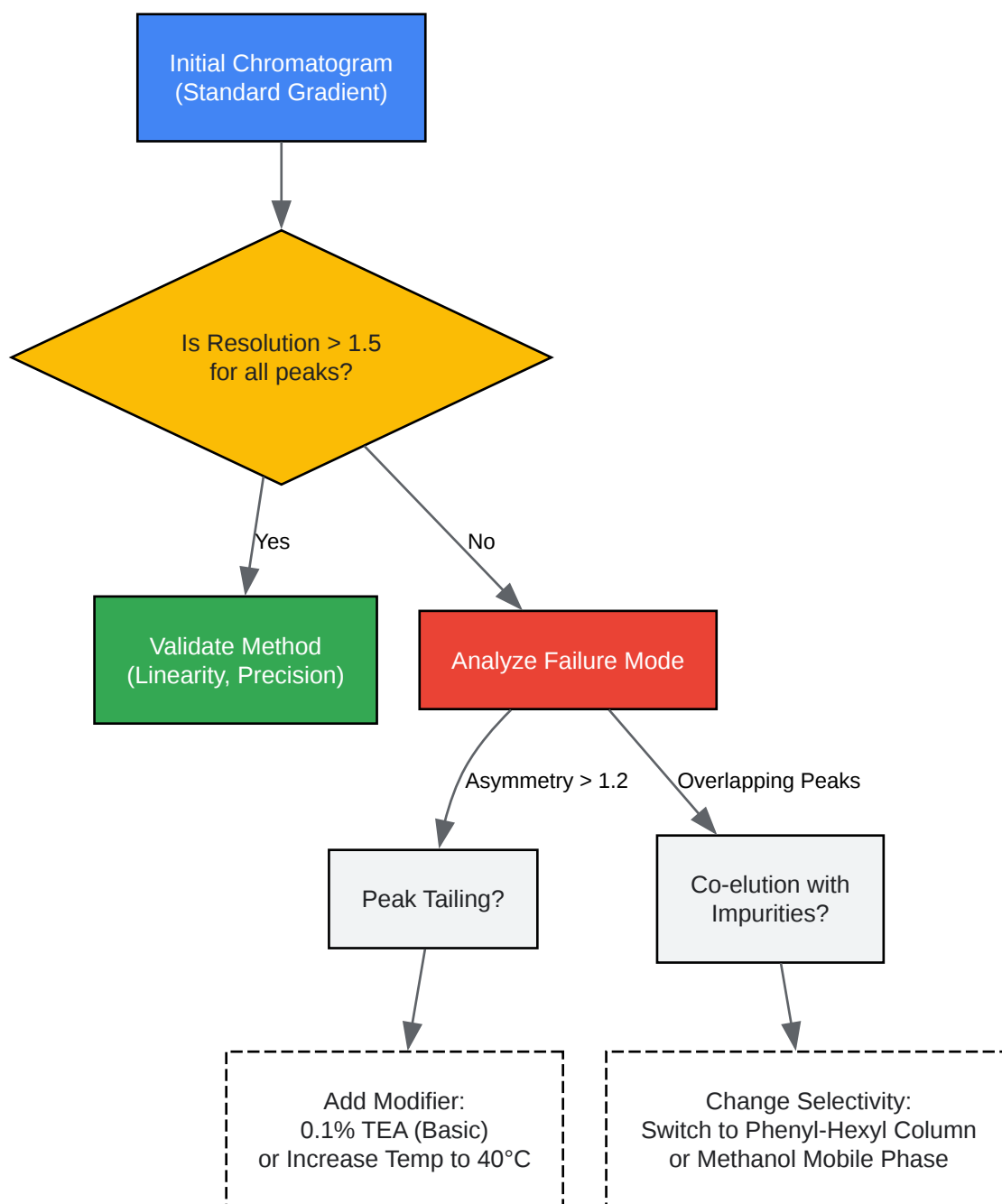
Retention Characteristics

Under these conditions, **3-Ethyl-5-fluoro-1H-indazole** typically elutes in the middle-to-late region of the gradient due to the hydrophobicity of the ethyl and fluoro groups.

- Estimated Retention Time: 8.5 – 10.5 minutes.
- Relative Retention (RRT):
 - vs. 5-Fluoro-1H-indazole: Later (Ethyl group adds hydrophobicity).
 - vs. 3-Ethyl-1H-indazole: Later (Fluorine substitution typically increases retention on C18 vs. Hydrogen).

Method Optimization Logic (DOT Diagram)

The following decision tree illustrates the logic for optimizing the separation if the standard method fails to resolve impurities (e.g., regioisomers).

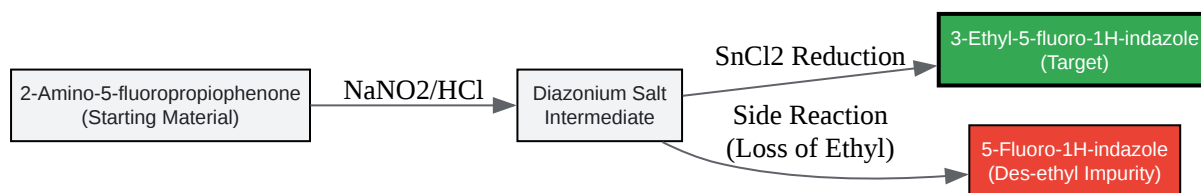


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Caption: Decision matrix for optimizing HPLC separation of **3-Ethyl-5-fluoro-1H-indazole**.

Synthesis & Impurity Context

To ensure method specificity, one must understand what impurities are likely present. The synthesis typically involves the cyclization of a propiophenone derivative.



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Caption: Synthetic pathway highlighting key impurities that the HPLC method must resolve.

Comparison with Alternative Columns

If the C18 method does not provide adequate selectivity, the following alternatives are recommended based on the indazole scaffold's properties.

Column Type	Mechanism	Suitability for 3-Ethyl-5-fluoro-1H-indazole
C18 (ODS)	Hydrophobic Interaction	High. Best starting point. Excellent for separating the ethylated product from non-ethylated impurities.
Phenyl-Hexyl	- Interaction	Medium. Useful if separating regioisomers (e.g., 6-fluoro vs 5-fluoro) where electronic density differs.
C8 (Octyl)	Hydrophobic (Lower)	Low. Only use if the compound is retained too strongly (>20 min) on C18.
HILIC	Polar Partitioning	Not Recommended. The molecule is too lipophilic for standard HILIC modes.

References

- Guidechem.**3-Ethyl-5-fluoro-1H-indazole** - CAS 945265-05-4 Properties.[3] Available at:
- BLDpharm.Product Analysis: **3-Ethyl-5-fluoro-1H-indazole**.[3] Available at:
- Separation of Indazole Derivatives.General RP-HPLC Strategies for Nitrogen Heterocycles. (Inferred from standard protocols for substituted indazoles).
- National Institutes of Health (NIH).Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at:

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Sources

- [1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU \[jhas-nu.in\]](#)
- [2. ijsra.net \[ijsra.net\]](#)
- [3. 6814-68-2|2-\(1H-Indazol-3-yl\)ethanamine|BLD Pharm \[bldpharm.com\]](#)
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